molecular formula C19H24ClNO6 B231681 Acutumine CAS No. 17088-50-5

Acutumine

Cat. No. B231681
CAS RN: 17088-50-5
M. Wt: 397.8 g/mol
InChI Key: FSXRARBVZZKCGJ-HZEYTSSRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acutumine is an alkaloid isolated from the roots of the Chinese moonseed Sinomenium acutum . It is a tetracyclic chloroalkaloid that exhibits selective cytotoxicity to cultured human T cells and memory-enhancing properties in the Wistar rat model .


Synthesis Analysis

The synthesis of Acutumine presents a significant synthetic challenge due to its complex structure with four rings and three adjacent fully-substituted stereogenic centers . The Herzon Synthesis of (-)-Acutumine by Seth B. Herzon of Yale University is one of the known methods . This method involves several steps including the intramolecular Sakurai cyclization, conjugate silyation, and selective hydrogenation . Another synthesis method was developed by Steven L. Castle of Brigham Young University .


Molecular Structure Analysis

Acutumine has a complex molecular structure with five contiguous stereocenters, two quaternary carbon centers, and chlorine bound to the congested carbon skeleton . The molecular formula of Acutumine is C19H24ClNO6 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Acutumine are complex and require extensive experimentation . Key reactions include the intramolecular Sakurai cyclization, the stannylation of the alkyne with high regio- and stereoselectivity, and the exposure of the allylic silane to tetrabutylammonium fluoride .


Physical And Chemical Properties Analysis

Acutumine is a powder with a molecular weight of 397.8 . Its CAS Number is 17088-50-5 .

Scientific Research Applications

1. Cytotoxicity and Selective T-Cell Growth Inhibition

  • Acutumine exhibits cytotoxic properties and can selectively inhibit T-cell growth. This aspect has been studied in the context of its potential applications in cancer therapy or immunological research (Yu et al., 2002).

2. Synthesis and Structural Studies

  • Research has been conducted on the synthesis of acutumine's core structure, which is crucial for understanding its bioactivity and potential for medicinal applications (Reeder et al., 2005).
  • The first total synthesis of (-)-acutumine has been described, highlighting key reactions and advancements in synthetic chemistry (Li et al., 2009).

3. Pharmacological Properties

  • Extensive studies on hasubanan and acutumine alkaloids, including (-)-acutumine, have explored their occurrence, synthesis, biosynthesis, and pharmacology. These studies provide insights into their potential medicinal applications (King & Herzon, 2014).

4. X-Ray Analysis and Molecular Structure

  • X-ray analyses of acutumine and its acetate have been conducted to determine its molecular structure, providing foundational knowledge for further chemical and pharmacological research (Nishikawa et al., 1968).

5. Quality and Safety Control in Traditional Medicine

  • In the context of traditional Chinese medicine, acutumine has been identified as a key component. Studies have focused on the simultaneous determination of multiple alkaloids, including acutumine, for improving the quality and safety control of traditional medicinal products (Huang et al., 2020).

6. Anti-Osteosarcoma Properties

  • Acutumine has been evaluated for its potential in treating osteosarcoma. Studies have shown that it can inhibit the proliferation of human osteosarcoma cells, suggesting its potential as a novel therapeutic agent (Wang et al., 2020).

7. Biosynthetic Relationships

  • Research has explored the biosynthetic relationship between acutumine and dechloroacutumine, contributing to a better understanding of their natural production and potential for synthesis in laboratory settings (Babiker et al., 1999).

Mechanism of Action

While the exact mechanism of action of Acutumine is not fully understood, it is known to exhibit selective cytotoxicity to cultured human T cells and memory-enhancing properties in the Wistar rat model .

Future Directions

The biosynthesis of Acutumine in Menispermaceae plants is a subject of ongoing research . Understanding how these plants perform chemically challenging halogenation chemistry could open avenues for expanding plant chemodiversity through halogenation and azidation biochemistry . This could potentially lead to the development of novel halogenated compounds for drug discovery .

properties

IUPAC Name

(1S,4'S,6S,10R,11S)-11-chloro-4'-hydroxy-3',4,5-trimethoxy-7-methylspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO6/c1-21-6-5-17-8-10(22)14(26-3)16(27-4)18(17,21)9-12(20)19(17)13(23)7-11(25-2)15(19)24/h7,12,15,24H,5-6,8-9H2,1-4H3/t12-,15+,17+,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXRARBVZZKCGJ-FMAJMWNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C1(CC(C24C(C(=CC4=O)OC)O)Cl)C(=C(C(=O)C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23[C@@]1(C[C@@H]([C@@]24[C@@H](C(=CC4=O)OC)O)Cl)C(=C(C(=O)C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17088-50-5
Record name (-)-Acutumine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17088-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Acutumine
Reactant of Route 2
Acutumine
Reactant of Route 3
Acutumine
Reactant of Route 4
Acutumine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Acutumine
Reactant of Route 6
Acutumine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.